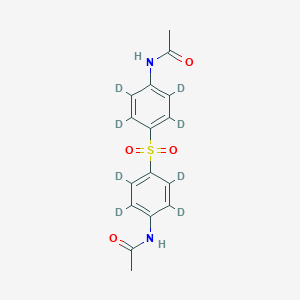

4,4'-Di-N-acetylamino-diphenylsulfone-d8

Übersicht

Beschreibung

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is an isotopically labeled compound used primarily in research. It is a derivative of dapsone, a well-known antibiotic used in the treatment of leprosy and dermatitis herpetiformis . The compound has a molecular formula of C16H8D8N2O4S and a molecular weight of 340.42 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 typically involves the substitution reaction of 4,4’-dihydroxydiphenylsulfone (DHDPS) with deuterated acetic anhydride (D8-AA) to replace the hydroxyl groups, forming the desired deuterated compound . The reaction conditions generally include:

Reactants: 4,4’-dihydroxydiphenylsulfone and deuterated acetic anhydride

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Temperature: Typically conducted at elevated temperatures to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 4,4’-Di-N-acetylamino-diphenylsulfone-d8 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Di-N-acetylamino-diphenylsulfone-d8 can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Biochemical Tool for Protein Interactions

4,4'-Di-N-acetylamino-diphenylsulfone-d8 is utilized as a biochemical tool in proteomics to study protein interactions and functions. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry and other analytical techniques, facilitating the identification and quantification of proteins in complex mixtures.

Metabolic Research

Isotopic Labeling in Metabolic Pathways

Due to its isotopic labeling, this compound is employed in metabolic pathway studies. It allows researchers to trace the incorporation of the compound into various metabolic processes, providing insights into cellular metabolism and the dynamics of biochemical reactions. This application is particularly valuable in understanding disease mechanisms and drug metabolism.

Clinical Diagnostics

Diagnostic Assays for Diseases

this compound is also used in clinical diagnostics. Its ability to act as a tracer in biochemical assays helps in the detection and quantification of biomarkers associated with various diseases. This application enhances the accuracy of diagnostic tests and aids in the development of targeted therapies.

Environmental Studies

Tracing Chemical Pathways

In environmental research, this compound is utilized to trace chemical pathways and interactions within ecosystems. Its isotopic labeling helps researchers understand the fate of pollutants and chemicals in the environment, contributing to studies on bioaccumulation and degradation processes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using deuterated compounds like this compound in various research contexts:

- Proteomics Study : A study demonstrated that using this compound allowed researchers to map protein interactions more accurately than traditional methods due to its unique isotopic signature.

- Metabolic Pathway Analysis : In metabolic studies involving cancer cells, researchers tracked the uptake and metabolism of this compound to understand altered metabolic pathways in tumorigenesis.

- Environmental Impact Assessment : An environmental study used this compound to trace the movement of pollutants through soil and water systems, providing critical data on ecosystem health.

Wirkmechanismus

The mechanism of action of 4,4’-Di-N-acetylamino-diphenylsulfone-d8 is not well-documented. as a derivative of dapsone, it may share similar pathways. Dapsone works by inhibiting bacterial synthesis of dihydrofolic acid through competition with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts folate synthesis, which is crucial for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dapsone: The parent compound, widely used as an antibiotic.

4,4’-Dihydroxydiphenylsulfone: The precursor in the synthesis of 4,4’-Di-N-acetylamino-diphenylsulfone-d8.

4,4’-Diaminodiphenylsulfone: Another derivative of dapsone with similar applications.

Uniqueness

4,4’-Di-N-acetylamino-diphenylsulfone-d8 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing a significant advantage over non-labeled compounds .

Biologische Aktivität

Overview

4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a labeled derivative of diphenylsulfone, which has garnered interest in various biological research applications due to its unique chemical structure and properties. This compound is particularly relevant in studies involving drug metabolism, enzyme interaction, and potential therapeutic applications.

- IUPAC Name : 4,4'-di(N-acetylamino)diphenylsulfone-d8

- CAS Number : 557794-37-3

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 336.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetyl groups enhance its solubility and stability, facilitating its use in biochemical assays.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of diphenylsulfone possess antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been tested against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of diphenylsulfone derivatives on Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent.

Case Study 2: Enzyme Inhibition

In a comparative analysis, the inhibitory effects of this compound on α-amylase were assessed using a colorimetric assay. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate inhibitory activity compared to standard inhibitors.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.